

Application Notes: PPAR γ Reporter Assay for Characterizing (+)-KDT501

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Compound of Interest

Compound Name: (+)-KDT501

Cat. No.: B12432464

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Introduction

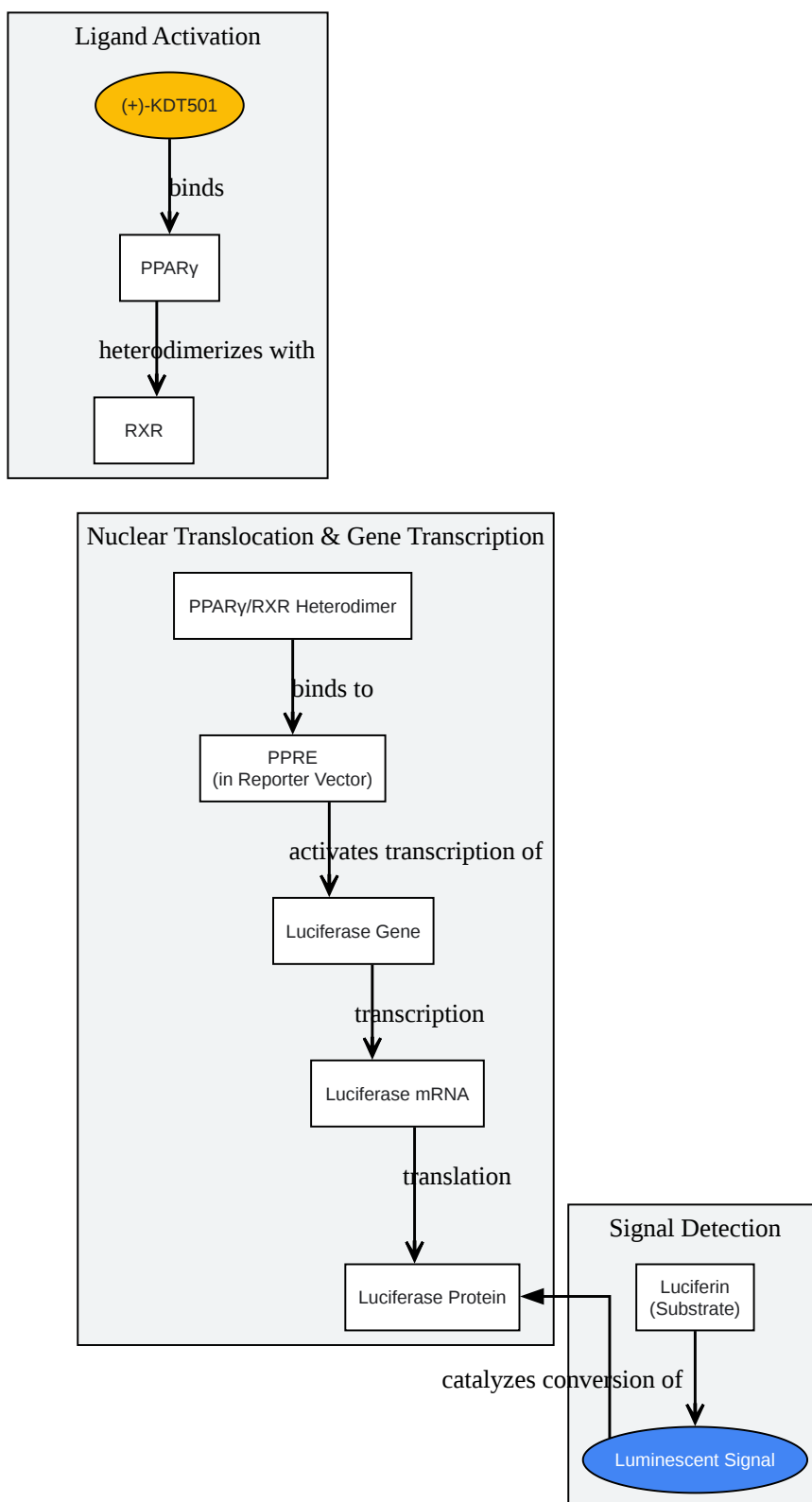
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. This family comprises three isoforms: PPAR α , PPAR β/δ , and PPAR γ .^{[1][2][3]} These receptors play a crucial role in regulating genes involved in lipid and glucose metabolism, cellular differentiation, and inflammation.^{[2][4][5]} Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.^{[1][4]}

(+)-KDT501 is a novel substituted 1,3-cyclopentadione derived from hop extracts.^{[6][7]} It has been identified as a specific, partial agonist of PPAR γ .^{[6][7][8]} Unlike full agonists like rosiglitazone, **(+)-KDT501** exhibits a distinct gene expression profile and demonstrates anti-inflammatory effects not observed with rosiglitazone.^{[6][7][9]} These properties make **(+)-KDT501** a promising therapeutic candidate for type 2 diabetes and other metabolic disorders.^{[6][7]}

This document provides a detailed protocol for a cell-based luciferase reporter assay to quantify the agonist activity of **(+)-KDT501** on human PPAR γ .

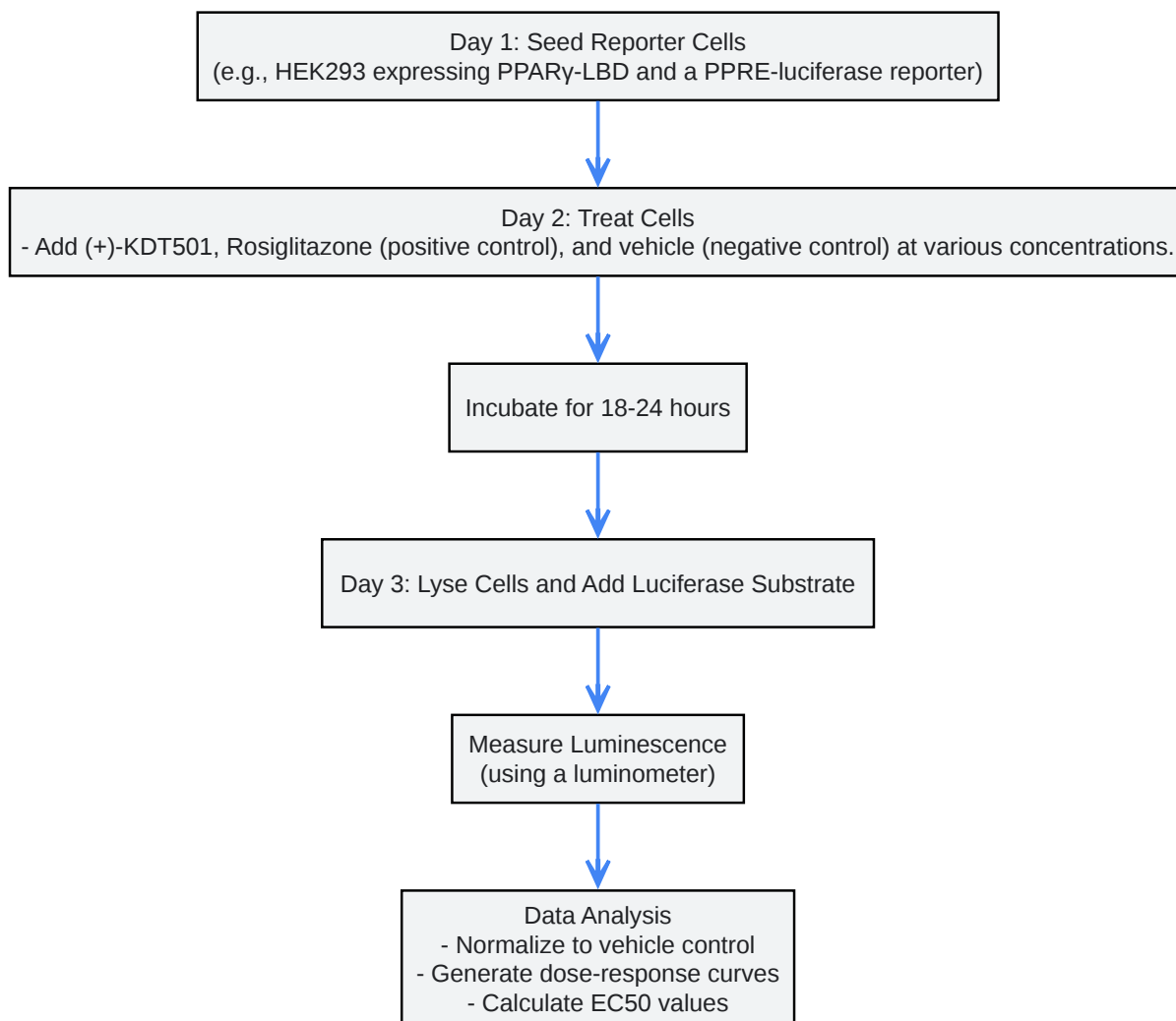
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPAR γ signaling pathway and the experimental workflow for the reporter assay.



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Caption: PPARγ Signaling Pathway in the Reporter Assay.



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